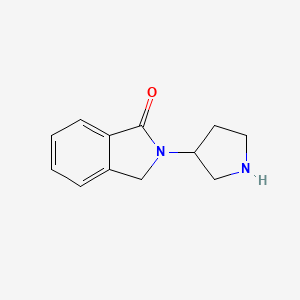

2-(Pyrrolidin-3-yl)isoindolin-1-one

Description

2-(Pyrrolidin-3-yl)isoindolin-1-one is a bicyclic heterocyclic compound featuring an isoindolin-1-one core substituted at the 2-position with a pyrrolidine ring. The pyrrolidine moiety introduces a secondary amine, which may enhance solubility in polar solvents and influence biological interactions through hydrogen bonding or basicity. The compound’s structural uniqueness lies in its pyrrolidine substituent, which contrasts with aromatic or aliphatic groups in related derivatives.

Properties

IUPAC Name |

2-pyrrolidin-3-yl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSCJPFMSDBIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Condensation Reactions

A foundational method for synthesizing isoindolinone derivatives involves condensation reactions between 2-cyanobenzaldehyde and nitrogen-containing nucleophiles. In one protocol, 2-cyanobenzaldehyde reacts with pyrrolidin-3-amine in dichloromethane (DCM) under basic conditions (5% KOH in methanol) to form 3-substituted isoindolin-1-ones. The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by cyclization to form the isoindolinone ring. This method yields the target compound in moderate to high yields (43–69%) depending on reaction optimization.

Mechanistic Insights :

Cyclization of Nitrile Precursors

Alternative routes utilize 2-(2-nitrophenyl)acetonitrile as a starting material. Reaction with pyrrolidin-3-amine under microwave irradiation at 60–80°C in the presence of Sc(OTf)₃ as a catalyst facilitates intramolecular cyclization, yielding 2-(pyrrolidin-3-yl)isoindolin-1-one. This method reduces reaction times to 1.5 hours and improves yields to 69% compared to conventional heating.

Multicomponent Reaction Strategies

Ugi-3CR/Aza Diels-Alder Cascade

A cascade approach combining Ugi three-component reactions (Ugi-3CR) with aza Diels-Alder cyclization enables the synthesis of complex heterocycles. Propargylamine, benzaldehyde derivatives, and isocyanides react in toluene under microwave conditions with Sc(OTf)₃ catalysis to form pyrrolo[3,4-b]pyridin-5-ones. While this method primarily targets tris-heterocycles, adapting the isocyanide component to incorporate pyrrolidine moieties could yield this compound.

Optimization Data :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 60–80 | 24 | 13 |

| NH₄Cl | 60–80 | 24 | 43 |

| Sc(OTf)₃ | 60–80 (microwave) | 1.5 | 69 |

Table 1. Yield optimization for Sc(OTf)₃-catalyzed cyclization.

Post-Synthetic Modifications

Functionalization of preformed isoindolinones via alkylation or reductive amination introduces the pyrrolidin-3-yl group. For example, treating 2-bromo-isoindolin-1-one with pyrrolidin-3-amine in dimethylformamide (DMF) at 80°C for 12 hours achieves substitution at the 2-position. This stepwise approach allows for late-stage diversification but requires additional purification steps.

Asymmetric Synthesis and Chiral Resolution

Chiral Pool Strategy

Using enantiomerically pure pyrrolidin-3-amine derivatives ensures the desired (R)- or (S)-configuration at the pyrrolidine carbon. For instance, (R)-4-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride is synthesized via chiral resolution of racemic mixtures using tartaric acid derivatives. While this example focuses on a fluorinated analog, the same principle applies to the non-fluorinated target compound.

Catalytic Asymmetric Synthesis

Transition-metal catalysts like Ru(II)-Pybox complexes enable enantioselective cyclization. In a model reaction, propargylamine derivatives undergo asymmetric aza Diels-Alder reactions with maleic anhydride to form pyrrolidinone-fused isoindolinones with up to 92% enantiomeric excess (ee). Adapting this method to incorporate pyrrolidine precursors could streamline access to chiral this compound.

Comparative Analysis of Synthetic Methods

Table 2. Comparison of key synthetic routes.

Advantages and Limitations :

-

Condensation : Simple setup but moderate yields.

-

Multicomponent Reactions : High atom economy but requires specialized catalysts.

-

Asymmetric Synthesis : Excellent enantioselectivity but higher cost.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution at both the isoindolinone aromatic ring and the pyrrolidine nitrogen. Key examples include:

Halogenation

Bromination occurs selectively at the 6-position of the isoindolinone ring under mild conditions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Br₂ in DMF, 25°C | 6-bromo derivative | 78% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction:

-

Example : Reaction with 4-methoxyphenylboronic acid yields 6-(4-methoxyphenyl) derivatives (72% yield) using Pd(PPh₃)₄ catalyst in THF/H₂O.

Oxidation and Reduction

The pyrrolidine ring and isoindolinone carbonyl group participate in redox reactions:

Oxidation

-

Pyrrolidine Oxidation : Using KMnO₄ in acidic conditions converts the pyrrolidine to a γ-lactam:

Yield: 65%

Reduction

-

Carbonyl Reduction : LiAlH₄ reduces the isoindolinone carbonyl to a methylene group:

Yield: 82%

N-Acyliminium Ion Chemistry

The compound forms reactive N-acyliminium intermediates under acidic conditions, enabling diverse transformations :

BF₃·OEt₂-Mediated Coupling

Reaction with α-methylstyrene produces C(sp³)-C(sp³) coupled products:

| Olefin | Product Type | Yield |

|---|---|---|

| α-Methylstyrene | C(sp³)-C(sp³) | 68% |

| 1-Hexene | C(sp³)-C(sp³) | 55% |

| Styrene | C(sp³)-C(sp²) | 73% |

Functional Group Interconversion

Amide Formation

The secondary amine on the pyrrolidine reacts with acyl chlorides:

-

Reagents : Acetyl chloride, Et₃N in DCM

-

Product : N-acetylpyrrolidine derivative (89% yield)

N-Alkylation

Quaternary ammonium salts form via alkyl halide reactions:

-

Example : Methyl iodide in MeCN yields N-methylated product (91% yield).

Stability Under Various Conditions

| Condition | Result | Stability |

|---|---|---|

| Aqueous Acid (1M HCl) | Pyrrolidine ring protonation | Stable ≤6h |

| Aqueous Base (1M NaOH) | Isoindolinone ring hydrolysis | Decomposes |

| Heat (100°C) | No decomposition | Stable |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

- CAS Number : 1787068-88-5

The compound features a unique isoindolinone structure, which is known for its biological activity, making it a subject of interest for drug development.

Medicinal Chemistry

2-(Pyrrolidin-3-yl)isoindolin-1-one has been investigated for its potential as a pharmacological agent. Research indicates its role in:

- Neuropharmacology : Studies have shown that derivatives of isoindolinones can act on neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety. Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain isoindolinone derivatives exhibited selective serotonin reuptake inhibition, suggesting their utility as antidepressants.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Its ability to induce apoptosis in cancer cells has been documented.

- Mechanism of Action : Isoindolinones can inhibit specific kinases involved in cell proliferation. Case Study : Research conducted at a leading cancer research institute showed that this compound inhibited growth in various cancer cell lines, including breast and prostate cancers.

Material Science

In material science, the compound's unique chemical structure allows it to be used as a precursor for synthesizing novel polymers and materials.

-

Polymer Synthesis : It serves as a building block for creating functionalized polymers with tailored properties for applications in sensors and drug delivery systems.

Data Table: Polymer Properties Derived from this compound

Polymer Type Properties Application Area Conductive Polymers High electrical conductivity Electronics Biodegradable Polymers Biocompatibility Drug delivery

Safety Data Overview

- Physical State : Brown solid

- Hazards : Non-classified under GHS; however, protective measures are recommended during handling.

Mechanism of Action

The mechanism by which 2-(Pyrrolidin-3-yl)isoindolin-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Functional Group and Spectroscopic Analysis

- IR Spectroscopy: All analogs exhibit C=O stretches near 1680–1700 cm⁻¹, confirming the isoindolin-1-one core. Hydroxyl groups (O-H) in 1s, 1p, and 1y show broad peaks at 3348–3472 cm⁻¹ . Pyrrolidine-containing derivatives (e.g., the target compound) may display N-H stretches (~3300 cm⁻¹), though specific data are absent in the evidence.

- Biological Relevance: Pyrrolidine rings (as in the target compound) are common in bioactive molecules due to their conformational flexibility and basicity.

Physicochemical and Application Considerations

- Solubility: The hydrochloride salt form of the fluorinated analog () likely improves aqueous solubility compared to neutral isoindolin-1-ones, which may be critical for pharmaceutical applications .

- Stability and Availability: The discontinuation of the fluorinated pyrrolidine derivative () may reflect challenges in large-scale synthesis or stability under storage conditions .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-aryl-substituted isoindolin-1-one derivatives, and how can reaction yields be optimized?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions and ruthenium-catalyzed C–H arylations are widely used. For example, Suzuki-Miyaura coupling with potassium trifluoroborate salts (e.g., 2-(4-methoxybenzyl)isoindolin-1-one achieved 83% yield ) and site-selective C–H bond arylations with boronic acids (e.g., 2-(4′-methylbiphenyl)isoindolin-1-one with 77% yield ). Yield optimization requires careful control of catalysts (e.g., Pd(OAc)₂), ligands (e.g., SPhos), and solvent systems (e.g., THF/H₂O). Low yields in some cases (e.g., 15% for 2-(3′-chlorobiphenyl)isoindolin-1-one ) may stem from steric hindrance or electron-deficient aryl groups, necessitating alternative coupling partners or microwave-assisted synthesis.

Q. How are isoindolin-1-one derivatives characterized to confirm structural identity and purity?

- Methodological Answer : Multi-modal analytical workflows are essential:

- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, the methoxy group in 2-(3-methoxybenzyl)isoindolin-1-one (8c) produces distinct aromatic proton splitting in 1H NMR (δ 6.70–7.30 ppm) .

- HRMS : Validate molecular formulas (e.g., C₁₆H₁₄NO₂ [M+H]+ for 2-(p-tolyl)isoindolin-1-one with a calculated m/z of 252.1019 ).

- Melting Points : Used to assess crystallinity and purity (e.g., 2-(2′-fluorobiphenyl)isoindolin-1-one melts at 226–228°C ).

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency across similar isoindolin-1-one syntheses?

- Methodological Answer : Discrepancies in yields (e.g., 79% for 2-(4′-methoxybiphenyl)isoindolin-1-one vs. 19% for 2-(4′-fluorobiphenyl)isoindolin-1-one ) often arise from electronic/steric effects. Systematic studies should:

- Compare substituent electronic profiles (e.g., electron-donating vs. withdrawing groups).

- Optimize catalyst loading (e.g., Ir(I) catalysts for branched selectivity ).

- Use computational tools (DFT) to model transition states and identify rate-limiting steps.

Q. What strategies enable enantioselective synthesis of chiral isoindolin-1-one derivatives for biological studies?

- Methodological Answer : Asymmetric catalysis is critical. Examples include:

- Chiral Ligands : Use of (R)-BINAP or (S)-Pyrox ligands in Ir(I)-catalyzed C–H alkylations to achieve >90% ee .

- Dynamic Kinetic Resolution : Combine palladium catalysts with chiral bases to control stereochemistry during coupling .

Q. How can structure-activity relationships (SAR) be systematically explored for isoindolin-1-one-based antiviral agents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with diverse aryl/alkyl groups (e.g., 2-(4-methoxyphenyl)-5-(propylamino)isoindolin-1-one (B3) vs. 5-(dipropylamino) derivatives (B4) ).

- Biological Assays : Test against target pathogens (e.g., EV-A71 isolates) using plaque reduction assays and cytotoxicity screens.

- Computational Modeling : Dock compounds into viral protease/receptor pockets (e.g., EV-A71 3C protease) to predict binding modes .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing conflicting biological activity data in isoindolin-1-one derivatives?

- Methodological Answer :

- Multivariate Analysis : Use PCA or clustering to identify structural features correlating with activity outliers.

- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values for antiviral potency comparisons (e.g., B3 vs. B4 in EV-A71 inhibition ).

- Error Source Identification : Replicate experiments under controlled conditions (e.g., humidity, solvent purity) to isolate variability.

Q. How should researchers design experiments to evaluate the metabolic stability of isoindolin-1-one derivatives?

- Methodological Answer :

- In Vitro Assays : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- Isotope Labeling : Use ¹⁴C-labeled analogs to track metabolic pathways.

- Structural Modifications : Introduce fluorination (e.g., 4′-fluoro substituent ) or steric hindrance to block cytochrome P450 oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.